PROTAC BRD4 Degrader-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

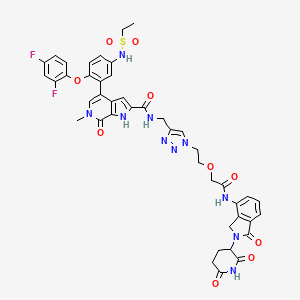

2D Structure

Properties

Molecular Formula |

C43H40F2N10O10S |

|---|---|

Molecular Weight |

926.9 g/mol |

IUPAC Name |

4-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylamino)phenyl]-N-[[1-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-2-oxoethoxy]ethyl]triazol-4-yl]methyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |

InChI |

InChI=1S/C43H40F2N10O10S/c1-3-66(62,63)51-24-8-11-35(65-36-10-7-23(44)15-31(36)45)27(16-24)29-20-53(2)43(61)39-28(29)17-33(48-39)40(58)46-18-25-19-54(52-50-25)13-14-64-22-38(57)47-32-6-4-5-26-30(32)21-55(42(26)60)34-9-12-37(56)49-41(34)59/h4-8,10-11,15-17,19-20,34,48,51H,3,9,12-14,18,21-22H2,1-2H3,(H,46,58)(H,47,57)(H,49,56,59) |

InChI Key |

OCIQBTCUSJZXTD-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=C(N4)C(=O)NCC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of PROTAC BRD4 Degrader-6: A Technical Guide

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PROTAC BRD4 Degrader-6, a potent small molecule degrader of the bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals working in the fields of targeted protein degradation, oncology, and medicinal chemistry.

Introduction to BRD4 and Targeted Protein Degradation

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic "readers" that play a crucial role in the regulation of gene transcription. BRD4 is a key regulator of many oncogenes, including c-Myc, and its dysregulation is implicated in a variety of cancers.[1][2] The development of small molecule inhibitors targeting BRD4 has shown therapeutic promise, but challenges such as drug resistance remain.[3]

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome the limitations of traditional inhibitors. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[4][5]

This compound: Discovery and Rationale

This compound, also identified as compound 32a in the primary literature, was developed as a potent and selective degrader of BRD4.[3] Its design is based on the established PROTAC platform, consisting of three key components:

-

A ligand for the target protein (BRD4): Mivebresib (ABBV-075), a potent inhibitor of the BRD4 bromodomains.

-

A ligand for an E3 ubiquitin ligase: Lenalidomide, which recruits the Cereblon (CRBN) E3 ligase.[6]

-

A linker: A polyethylene glycol (PEG)-based linker that connects the two ligands.

The rationale behind this design is to physically bring BRD4 into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 32a).[3][6]

Table 1: In Vitro Binding Affinity

| Target | Assay Type | IC50 (nM) |

| BRD4 BD1 | TR-FRET | 2.7 |

Table 2: Cellular Activity

| Cell Line | Assay Type | IC50 (µM) | Duration |

| BxPC3 (Pancreatic Cancer) | Anti-proliferation (MTS) | 0.165 | 72 hours |

Synthesis of this compound

The synthesis of this compound (32a) involves a convergent approach, culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction between a Mivebresib-alkyne intermediate and a Lenalidomide-azide intermediate.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (32a)

Step 1: Synthesis of Mivebresib-alkyne Intermediate

-

To a solution of Mivebresib in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate) and propargyl bromide.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Mivebresib-alkyne intermediate.

Step 2: Synthesis of Lenalidomide-PEG-azide Intermediate

-

To a solution of Lenalidomide in DMF, add a suitable base (e.g., sodium hydride) and a PEG linker with a terminal leaving group (e.g., tosylate) and a terminal azide group.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction mixture by adding water and extracting with an appropriate organic solvent.

-

Purify the crude product by column chromatography to obtain the Lenalidomide-PEG-azide intermediate.

Step 3: Synthesis of this compound (32a)

-

Dissolve the Mivebresib-alkyne intermediate and the Lenalidomide-PEG-azide intermediate in a mixture of tert-butanol and water.

-

Add a copper(II) sulfate pentahydrate solution and a sodium ascorbate solution to the mixture.

-

Stir the reaction at room temperature until completion.

-

After the reaction is complete, dilute with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product by preparative high-performance liquid chromatography (HPLC) to yield this compound (32a).

Biological Evaluation: Experimental Protocols

BRD4 Degradation Assay (Western Blot)

Objective: To determine the ability of this compound to induce the degradation of BRD4 and its downstream target, c-Myc.

-

Cell Culture and Treatment: Seed BxPC3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTS Assay)

Objective: To assess the anti-proliferative activity of this compound.

-

Cell Seeding: Seed BxPC3 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[7][8]

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[7][8]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Mechanism of Action and Signaling Pathway

PROTAC Mechanism of Action

Caption: General mechanism of action for this compound.

BRD4/c-Myc Signaling Pathway

Caption: Simplified BRD4/c-Myc signaling pathway.

Conclusion

This compound (compound 32a) is a potent and effective degrader of BRD4, leading to the downstream suppression of c-Myc and inhibition of cancer cell proliferation.[3][6] The modular design and synthesis of this PROTAC highlight the potential of targeted protein degradation as a therapeutic strategy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers interested in the development and evaluation of BRD4-targeting PROTACs. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.

References

- 1. CN103242215A - Preparation method of lenalidomide intermediate - Google Patents [patents.google.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

In-Depth Technical Guide: PROTAC BRD4 Degrader-6 Target Engagement in Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the cellular target engagement of PROTAC BRD4 Degrader-6, a potent small-molecule degrader of the bromodomain and extra-terminal (BET) protein BRD4. This document details the core principles of PROTAC-mediated degradation, key signaling pathways involving BRD4, quantitative data for this compound, and detailed protocols for essential experiments.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] this compound is a chemical probe designed to selectively target BRD4 for degradation. It consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[4] This ternary complex formation (BRD4 - PROTAC - E3 ligase) facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][2] By removing the BRD4 protein, PROTACs can achieve a more profound and sustained inhibition of its function compared to traditional small-molecule inhibitors.[1]

BRD4 is a critical epigenetic reader that plays a key role in regulating the transcription of oncogenes like c-Myc.[4][5] Its dysregulation is implicated in various cancers, making it a prime therapeutic target.[5] this compound has been shown to potently degrade BRD4, leading to the inhibition of c-Myc expression, cell cycle arrest, and apoptosis in cancer cell lines.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and other representative BRD4 PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.

| Compound | Target | Assay Type | Cell Line | Quantitative Value | Reference |

| This compound | BRD4 BD1 | Biochemical Binding | N/A | IC50: 2.7 nM | --INVALID-LINK--[4] |

| This compound | N/A | Anti-proliferation | BxPC3 | IC50: 0.165 µM (72h) | --INVALID-LINK--[4] |

| dBET6 | BRD4 | Protein Degradation | HepG2 | DC50: 23.32 nM | --INVALID-LINK--[6] |

| QCA570 | BRD4 | Protein Degradation | Bladder Cancer Cells | DC50: ~1 nM | --INVALID-LINK--[2] |

| ARV-825 | BRD4 | Protein Degradation | T-ALL Cells | Near-complete degradation at 1 µM | --INVALID-LINK--[1] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for understanding PROTAC technology. The following diagrams illustrate the PROTAC-mediated degradation pathway, a key BRD4 signaling pathway, and a typical experimental workflow for assessing target engagement.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the target engagement and cellular effects of this compound.

Western Blot for BRD4 Degradation

Objective: To quantify the dose- and time-dependent degradation of BRD4 and the downstream effect on c-Myc protein levels.

Materials:

-

BxPC3 cells (or other relevant cell line)

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Protocol:

-

Cell Seeding and Treatment: Seed BxPC3 cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with MG132 and the PROTAC).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using software like ImageJ. Normalize BRD4 and c-Myc band intensities to the loading control (GAPDH). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1][7]

NanoBRET/HiBiT Assay for Target Engagement and Ternary Complex Formation

Objective: To measure the direct binding of the PROTAC to BRD4 and the formation of the BRD4-PROTAC-E3 ligase ternary complex in live cells.

Materials:

-

HEK293 cells

-

CRISPR/Cas9 system for HiBiT knock-in at the endogenous BRD4 locus

-

Plasmids for expressing HaloTag-E3 ligase (e.g., HaloTag-CRBN) and LgBiT

-

This compound

-

NanoBRET Nano-Glo substrate and HaloTag ligand (e.g., Janelia Fluor dyes)

-

Plate reader capable of measuring BRET

Protocol:

-

Cell Line Generation: Generate a stable HEK293 cell line endogenously expressing HiBiT-BRD4 and stably expressing LgBiT.[8][9]

-

Transfection: Transiently transfect the HiBiT-BRD4/LgBiT cells with the HaloTag-E3 ligase construct.

-

Assay Preparation: Seed the transfected cells in a white 96-well plate. Add the HaloTag ligand and the NanoBRET substrate.

-

PROTAC Treatment: Add serial dilutions of this compound to the wells.

-

BRET Measurement: Measure the donor (NanoLuc) and acceptor (HaloTag ligand) emissions simultaneously and kinetically using a plate reader.

-

Data Analysis: Calculate the NanoBRET ratio (acceptor emission / donor emission). A dose-dependent increase in the BRET ratio indicates the formation of the ternary complex.[8][10] For target engagement, a competitive displacement format with a fluorescent tracer can be used.[11]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm target engagement by measuring the change in thermal stability of BRD4 upon PROTAC binding in intact cells.[12]

Materials:

-

Relevant cell line

-

This compound

-

PBS

-

Equipment for heat treatment (e.g., PCR cycler)

-

Lysis buffer (containing protease inhibitors)

-

Western blot or mass spectrometry equipment for protein detection

Protocol:

-

Cell Treatment: Treat cells with this compound or vehicle control for a defined period.

-

Heating: Resuspend the cells in PBS and aliquot them. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) and then cool.

-

Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.

-

Protein Detection: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of BRD4 that remained soluble at each temperature.

-

Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[13]

Cell Viability Assay

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

-

BxPC3 cells (or other relevant cell line)

-

This compound

-

96-well plates

-

Cell counting kit-8 (CCK-8) or MTT reagent

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After overnight incubation, treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Assay: Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.[1][14]

Conclusion

The evaluation of this compound requires a multi-faceted approach to thoroughly characterize its target engagement, degradation efficiency, and cellular consequences. The combination of quantitative biochemical and cellular assays, including Western blotting, NanoBRET, CETSA, and cell viability assays, provides a robust framework for understanding the mechanism of action and potential therapeutic utility of this and other BRD4-targeting PROTACs. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation.

References

- 1. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pelagobio.com [pelagobio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of BRD4 Destruction: A Technical Guide to PROTAC-Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] Bromodomain-containing protein 4 (BRD4), an epigenetic reader and transcriptional coactivator, is a prime target in oncology and other diseases due to its role in regulating the expression of key oncogenes like c-MYC.[3][4] This in-depth technical guide delineates the foundational principles of BRD4 degradation by PROTACs, offering a comprehensive overview of the mechanism, key molecular players, and the experimental methodologies used to interrogate this process.

Core Principle: The PROTAC-Induced Ternary Complex

PROTACs are heterobifunctional molecules comprised of three key components: a "warhead" that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][5] The fundamental mechanism of action revolves around the formation of a transient ternary complex between BRD4, the PROTAC, and an E3 ligase.[6][7] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of BRD4.[4] The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1][2] Unlike traditional inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[1][2]

The choice of E3 ligase is a critical design consideration, with the most commonly recruited ligases for BRD4 PROTACs being Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[8][9][10] The selection of the E3 ligase can influence the PROTAC's degradation efficiency, selectivity, and potential for off-target effects.[9]

Key BRD4 PROTACs: A Quantitative Overview

Several well-characterized PROTACs have been developed to target BRD4, each with distinct properties. The following tables summarize key quantitative data for some of the most prominent examples.

| PROTAC | E3 Ligase Recruited | Target Binding Moiety | DC50 | Dmax (% Degradation) | Cell Line(s) |

| dBET1 | CRBN | JQ1 | ~430 nM[11] | >90%[3] | MV4;11, various cancer cell lines[12][13] |

| MZ1 | VHL | JQ1 | 2-20 nM[14] | >90%[15] | HeLa, various cancer cell lines[14] |

| ARV-825 | CRBN | OTX015 | <1 nM[16][17] | >90%[3][4] | Burkitt's Lymphoma cell lines, 22RV1, NAMALWA, CA46[4][18] |

| ARV-771 | VHL | OTX015 | Varies by cell line | >90% | Pancreatic cancer cell lines |

Table 1: Degradation Efficacy of Key BRD4 PROTACs. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation observed.

| PROTAC | Target Protein Domain | E3 Ligase | Binary Kd (PROTAC to Target) | Binary Kd (PROTAC to E3) | Ternary Kd (PROTAC in Complex) | Cooperativity (α) |

| MZ1 | BRD4BD2 | VHL | 15 nM[14] | 66 nM[14] | 3.7 nM[14] | 7[2] |

| ARV-825 | BRD4BD1 / BRD4BD2 | CRBN | 90 nM / 28 nM[19] | ~3 µM[19] | - | - |

| macro-PROTAC-1 | BRD4BD2 | VHL | - | 47 ± 9 nM | 2 ± 1 nM | Positive[20] |

| macro-PROTAC-1 | BRD2BD1 | VHL | - | 47 ± 9 nM | 70 ± 32 nM | 0.7 (Negative)[20] |

Table 2: Binding Affinities and Cooperativity of BRD4 PROTACs. Kd (dissociation constant) is a measure of binding affinity. Cooperativity (α) indicates the extent to which the binding of one protein to the PROTAC influences the binding of the other. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.

Visualizing the Process: Signaling Pathways and Workflows

To better understand the intricate processes involved in PROTAC-mediated BRD4 degradation, the following diagrams illustrate the key signaling pathway, a general experimental workflow for characterization, and the logical relationship of the core components.

Caption: PROTAC-mediated BRD4 degradation pathway.

Caption: Experimental workflow for BRD4 PROTAC characterization.

Caption: Logical relationship of PROTAC components.

Experimental Protocols

A rigorous evaluation of PROTAC efficacy requires a suite of biophysical and cellular assays. The following are detailed methodologies for key experiments.

Ternary Complex Formation Assays

a) Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the proximity of BRD4 and the E3 ligase in the presence of a PROTAC.

-

Materials:

-

His-tagged BRD4 protein (e.g., BRD4-BD1 or BRD4-BD2)

-

Biotinylated E3 ligase (e.g., CRBN-DDB1 complex)

-

Terbium-cryptate labeled anti-His antibody (donor)

-

Streptavidin-d2 (acceptor)

-

PROTAC of interest

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume white plates

-

-

Protocol:

-

Prepare serial dilutions of the PROTAC in assay buffer.

-

In a 384-well plate, add the PROTAC dilutions.

-

Add a solution containing His-tagged BRD4 and the terbium-labeled anti-His antibody. Incubate for 30 minutes at room temperature.

-

Add a solution containing the biotinylated E3 ligase and streptavidin-d2.

-

Incubate the plate for 1-4 hours at room temperature, protected from light.

-

Measure the fluorescence at the donor (620 nm) and acceptor (665 nm) emission wavelengths using a plate reader with TR-FRET capabilities.

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation, with the peak representing the optimal concentration for complex formation.[3][5]

-

b) NanoBRET™ Ternary Complex Assay

This live-cell assay monitors the formation of the ternary complex in a physiological context.

-

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-BRD4 fusion protein

-

Plasmid encoding HaloTag®-E3 ligase (CRBN or VHL) fusion protein

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

PROTAC of interest

-

White 96-well or 384-well plates

-

-

Protocol:

-

Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-E3 ligase plasmids.

-

Seed the transfected cells into a white assay plate and incubate for 24 hours.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.

-

Prepare serial dilutions of the PROTAC and add to the cells.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) luminescence signals using a plate reader equipped with the appropriate filters.

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates PROTAC-induced ternary complex formation.[1][8][21][22][23]

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC-induced ternary complex to facilitate BRD4 ubiquitination.

-

Materials:

-

Recombinant BRD4 protein

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant E3 ligase complex (e.g., CRBN-DDB1-CUL4A-Rbx1 or VHL-ElonginB-ElonginC-CUL2-Rbx1)

-

Biotinylated ubiquitin

-

ATP

-

PROTAC of interest

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blot reagents

-

Anti-BRD4 antibody

-

Streptavidin-HRP

-

-

Protocol:

-

In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, biotinylated ubiquitin, and ATP in ubiquitination buffer.

-

Add the BRD4 protein and the E3 ligase complex.

-

Add the PROTAC at the desired concentration.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-BRD4 antibody to detect total BRD4 and with streptavidin-HRP to detect ubiquitinated BRD4. An increase in high molecular weight bands corresponding to polyubiquitinated BRD4 indicates successful PROTAC-mediated ubiquitination.[4]

-

Cellular Degradation Assay (Western Blot)

This is the standard method to quantify the reduction of BRD4 protein levels in cells following PROTAC treatment.

-

Materials:

-

Cell line of interest (e.g., MV4;11, HeLa)

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot reagents

-

Primary antibody against BRD4

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours).

-

Wash the cells with PBS and lyse them with cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against BRD4 and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the percentage of BRD4 degradation at each PROTAC concentration.[6][24]

-

Conclusion

The development of PROTACs targeting BRD4 has provided a powerful new approach for therapeutic intervention, particularly in oncology. A deep understanding of the foundational principles of PROTAC-mediated degradation, coupled with robust experimental characterization, is essential for the rational design and optimization of these novel therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of this exciting and rapidly evolving field. By leveraging the quantitative data and detailed methodologies presented herein, the scientific community can continue to advance the development of next-generation protein degraders with enhanced efficacy and selectivity.

References

- 1. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]

- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. Pardon Our Interruption [opnme.com]

- 15. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. axonmedchem.com [axonmedchem.com]

- 17. caymanchem.com [caymanchem.com]

- 18. selleckchem.com [selleckchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

- 22. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 23. Ternary Complex Formation [promega.com]

- 24. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Binding Affinity and Degradation Profile of PROTAC BRD4 Degrader-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and degradation characteristics of PROTAC BRD4 Degrader-6, a proteolysis-targeting chimera designed to induce the degradation of the epigenetic reader protein BRD4. This document details the quantitative binding metrics for the degrader and its constituent components to BRD4 and the E3 ligase Cereblon (CRBN), outlines detailed experimental protocols for key assays, and visualizes the underlying biological and experimental processes.

Introduction to this compound

This compound (also referred to as compound 32a in associated literature) is a heterobifunctional degrader. It is synthesized by linking Mivebresib (ABBV-075), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, to Lenalidomide, a well-characterized binder of the E3 ubiquitin ligase Cereblon (CRBN)[1]. This chimeric molecule is designed to recruit BRD4 to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. By removing the BRD4 protein, this degrader aims to suppress the transcription of key oncogenes, such as c-Myc, which are downstream targets of BRD4[1].

Quantitative Binding and Degradation Data

The following tables summarize the key quantitative data for this compound and its individual warhead components.

Table 1: Binding Affinity and Potency of this compound and its Components

| Compound/Component | Target | Assay Type | Value | Unit | Reference |

| This compound | BRD4 (BD1) | TR-FRET | IC50 = 2.7 | nM | [1] |

| BxPC3 cells | Anti-proliferation | IC50 = 0.165 | µM | [1] | |

| Mivebresib (ABBV-075) | BRD4 | TR-FRET | Ki = 1.5 | nM | [2][3][4] |

| BRD2/BRDT | Not Specified | Ki = 1-2.2 | nM | [2] | |

| BRD3 | Not Specified | Ki = 12.2 | nM | [2] | |

| Lenalidomide | Cereblon (CRBN) | Competitive Binding | IC50 ≈ 2 | µM | |

| Cereblon (CRBN) | TR-FRET | IC50 = 2.694 | µM |

Note: Direct Kd (binding affinity) and DC50 (degradation potency) values for the complete this compound molecule were not explicitly available in the reviewed literature. The IC50 value reflects the concentration required to inhibit 50% of the binding in a competitive assay, which is a proxy for binding affinity.

Mechanism of Action and Signaling Pathway

This compound functions by hijacking the ubiquitin-proteasome system. The Mivebresib moiety binds to the bromodomains of BRD4, while the Lenalidomide moiety recruits the CRBN E3 ligase. This results in the formation of a ternary complex (BRD4–Degrader–CRBN), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

BRD4 is a key transcriptional co-activator that regulates the expression of numerous genes, including the proto-oncogene c-Myc. By inducing the degradation of BRD4, this compound leads to the downregulation of c-Myc, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.

References

Early-stage research on PROTAC BRD4 Degrader-6

An In-depth Technical Guide on Early-Stage Research of PROTAC BRD4 Degrader-6

This technical guide provides a comprehensive overview of the early-stage research on this compound, a potent proteolysis-targeting chimera designed to induce the degradation of the bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Introduction to BRD4 and PROTAC Technology

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in regulating gene expression.[2][3] BRD4 is particularly important for the transcription of key oncogenes, such as c-Myc, and is involved in various signaling pathways including NF-κB and JAK/STAT.[1][4] Its role in cancer progression has made it a promising therapeutic target.[1]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality.[5][6] They consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[5][7] This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors.[6]

This compound (also referred to as compound 32a) is a specific PROTAC that links a BRD4 inhibitor (Mivebresib) to a ligand for the Cereblon (CRBN) E3 ligase (Lenalidomide).[8] It is designed to selectively target BRD4 for degradation.

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system (UPS). The molecule forms a ternary complex, bringing BRD4 into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can induce the degradation of another BRD4 protein.

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Detecting PROTAC BRD4 Degrader-6 Mediated Degradation via Western Blot

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of small molecules that offer a powerful strategy for targeted protein degradation.[1][2][3][4][5] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein from the cell entirely.[6] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3][7]

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[8] It plays a crucial role in regulating the transcription of key oncogenes, such as c-Myc, making it an attractive therapeutic target in various cancers.[7][9] PROTAC BRD4 Degrader-6 is a potent small molecule designed to specifically target BRD4 for degradation.[9] This degrader utilizes a ligand for BRD4 and a ligand for an E3 ligase, connected by a linker, to induce the degradation of the BRD4 protein.[9]

Western blotting is a fundamental and widely used technique to detect and quantify the levels of specific proteins in a sample.[10][11] This application note provides a detailed protocol for utilizing Western blot analysis to monitor and quantify the degradation of BRD4 in cultured cells treated with this compound.

Principle of the Assay

Cultured cells are treated with varying concentrations of this compound for different durations. Following treatment, the cells are lysed to extract total protein. The protein concentration of each lysate is determined to ensure equal loading onto an SDS-polyacrylamide gel. The proteins are then separated by size via gel electrophoresis and transferred to a membrane. The membrane is subsequently probed with a primary antibody specific for BRD4 to detect the target protein. A second primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) is used to normalize for any variations in protein loading between lanes.[12][13][14][15][16] Finally, the bands corresponding to BRD4 and the loading control are visualized and quantified using a suitable detection method, allowing for the determination of the extent of BRD4 degradation.

Signaling Pathway and Experimental Workflow

Caption: Mechanism of this compound action.

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

Materials and Reagents

-

Cell Line: A suitable human cell line expressing BRD4 (e.g., BxPC3, HeLa, or a relevant cancer cell line).

-

This compound

-

Cell Culture Medium: As recommended for the chosen cell line.

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: BCA or Bradford assay kit.

-

Laemmli Sample Buffer (4X)

-

Precast Polyacrylamide Gels or reagents for hand-casting gels.

-

SDS-PAGE Running Buffer

-

Protein Ladder

-

Transfer Buffer

-

PVDF or Nitrocellulose Membranes

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate

-

Imaging System: Chemiluminescence imager.

Procedure

-

Cell Seeding and Culture:

-

Culture cells in the recommended medium supplemented with FBS and penicillin-streptomycin.

-

Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., a dose-response series from 1 nM to 1 µM). Include a DMSO-only vehicle control.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the degrader or vehicle.

-

Incubate the cells for the desired time points (e.g., 4, 8, 16, and 24 hours).

-

-

Cell Lysis:

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.

-

Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.

-

-

Sample Preparation and SDS-PAGE:

-

To the normalized protein samples, add 4X Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]

-

Load equal amounts of protein (e.g., 20-30 µg) and a protein ladder into the wells of a polyacrylamide gel.

-

Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

After transfer, confirm the efficiency of the transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Wash the membrane briefly with TBST.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against BRD4 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

The next day, wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

Repeat the immunoblotting process (from step 7.3) for the loading control antibody. Alternatively, if the molecular weights are sufficiently different, the membrane can be co-incubated with both primary antibodies.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for BRD4 and the loading control using image analysis software.

-

Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.

-

Express the results as a percentage of the vehicle-treated control to determine the extent of degradation.

-

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following tables for clear comparison.

Table 1: Dose-Dependent Degradation of BRD4

| Treatment Concentration (nM) | BRD4 Band Intensity (Normalized) | % BRD4 Remaining (Relative to Vehicle) |

| Vehicle (DMSO) | 1.00 | 100% |

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 |

Table 2: Time-Dependent Degradation of BRD4

| Treatment Time (hours) | BRD4 Band Intensity (Normalized) | % BRD4 Remaining (Relative to Vehicle) |

| 0 (Vehicle) | 1.00 | 100% |

| 4 | ||

| 8 | ||

| 16 | ||

| 24 |

Troubleshooting

-

Weak or No Signal:

-

Increase the amount of protein loaded.

-

Optimize antibody concentrations.

-

Ensure efficient protein transfer.

-

-

High Background:

-

Increase the duration and number of washing steps.

-

Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent).

-

Decrease antibody concentrations.

-

-

Uneven Loading:

By following this detailed protocol, researchers can effectively and quantitatively assess the degradation of BRD4 mediated by this compound, providing valuable insights into its efficacy and mechanism of action.

References

- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 4. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Central Nervous System Targeted Protein Degraders | MDPI [mdpi.com]

- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]

- 13. Loading Control Antibodies | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]

- 15. Loading Control Antibodies | Antibodies.com [antibodies.com]

- 16. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]

- 17. BRD4 Antibodies | Antibodies.com [antibodies.com]

- 18. Anti-BRD4 Monoclonal Atlas Antibody [atlasantibodies.com]

- 19. Anti-BRD4 antibody [EPR5150(2)] - recombinant (ab128874) | Abcam [abcam.com]

- 20. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]

- 21. Guide to western blot quantification | Abcam [abcam.com]

Application Notes and Protocols for PROTAC BRD4 Degrader-6 in Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogenic gene expression programs in various cancers, including pancreatic cancer. BRD4 plays a pivotal role in the transcription of key oncogenes such as MYC. Consequently, targeting BRD4 has become a promising therapeutic strategy.

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, induce its degradation. These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

This document provides detailed application notes and protocols for the use of PROTAC BRD4 Degrader-6 (also known as compound 32a) , a potent and specific degrader of the BRD4 protein, in pancreatic cancer cell lines. This degrader is composed of Mivebresib (a BRD4 inhibitor), a PEG-based linker, and Lenalidomide (an E3 ligase ligand).[1] These notes are intended to guide researchers in investigating the anti-cancer effects and mechanism of action of this compound.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate BRD4. The Mivebresib component of the PROTAC binds to the bromodomain of BRD4, while the Lenalidomide moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, most notably the master oncogene c-Myc.[1] The suppression of c-Myc, in turn, inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in pancreatic cancer cells.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and other relevant BRD4 degraders on pancreatic and other cancer cell lines.

Table 1: Cell Viability (IC50) Data for BRD4 Degraders

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |

| This compound | BxPC3 | Pancreatic Cancer | 0.165 | 72 | [1] |

| dBET6 | Various | Solid Tumors | 0.001-0.5 | Not Specified | [2] |

| ARV-825 | T-ALL | Leukemia | Lower than JQ1, dBET1, OTX015 | Not Specified | [3] |

| CFT-2718 | Pancreatic | Pancreatic Cancer | Not Specified | Not Specified | [4][5] |

Table 2: Apoptosis and Cell Cycle Effects of this compound in BxPC3 Cells

| Parameter | Condition | Result | Reference |

| Apoptosis | 1 µM this compound for 48 hours | Early Apoptosis: 10.10%Late Apoptosis: 12.36% | [1] |

| Cell Cycle | 1 µM this compound for 48 hours | Increase in G0/G1 and G2/M phasesDecrease in S phase | [1] |

| Protein Expression | 1 µM this compound for 48 hours | Significant increase in cleaved caspase-3 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Pancreatic cancer cell lines (e.g., BxPC3, PANC-1, MiaPaCa-2)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.

Materials:

-

Pancreatic cancer cells

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

After 24 hours, treat the cells with the desired concentration of this compound (e.g., 1 µM) and a vehicle control for 48 hours.

-

Harvest the cells by trypsinization and collect the cell suspension. Also, collect the supernatant to include any floating apoptotic cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Unstained cells and single-stained controls (Annexin V-FITC only and PI only) should be included for compensation and gating.

Western Blotting

This protocol is for analyzing the protein levels of BRD4, c-Myc, and apoptosis markers.

Materials:

-

Pancreatic cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-cleaved caspase-3, anti-p21, and a loading control like anti-β-actin or anti-GAPDH). Recommended dilutions should be determined from manufacturer datasheets, but a starting point of 1:1000 is common.

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 8.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of pancreatic cancer cells after treatment.

Materials:

-

Pancreatic cancer cells

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells as described in the previous protocols.

-

Harvest the cells, including the supernatant, and wash once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the mechanism of action, experimental workflow, and the implicated signaling pathway.

Caption: Mechanism of Action of this compound.

Caption: Experimental workflow for evaluating this compound.

Caption: Signaling pathway affected by this compound.

References

- 1. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of PROTAC BRD4 Degraders in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[3]

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers.[4] Consequently, BRD4 has emerged as a promising therapeutic target. PROTAC-mediated degradation of BRD4 offers a more sustained and potent inhibition of its function compared to traditional small-molecule inhibitors.

This document provides detailed application notes and protocols for conducting in vivo studies using BRD4 PROTAC degraders in mouse models. While specific in vivo data for "PROTAC BRD4 Degrader-6" (also referred to as compound 32a) is not extensively available in the public domain, this guide is based on established protocols for other well-characterized BRD4 PROTACs such as MZ1 and QCA570.[2][4][5]

BRD4 Signaling Pathway in Cancer

BRD4 plays a crucial role in regulating the transcription of key oncogenes, including c-Myc.[5] It binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive gene expression. The degradation of BRD4 by a PROTAC disrupts this process, leading to the downregulation of oncogenic signaling pathways and subsequent inhibition of cancer cell proliferation and survival.

Caption: BRD4 signaling pathway and mechanism of PROTAC-mediated degradation.

Quantitative Data from In Vivo Studies with BRD4 PROTACs

The following tables summarize representative data from preclinical mouse models using various BRD4 PROTACs. This data can serve as a benchmark for designing and evaluating studies with new BRD4 degraders.

Table 1: Antitumor Efficacy of BRD4 PROTACs in Mouse Xenograft Models

| PROTAC | Cancer Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| QCA570 | Acute Myeloid Leukemia (MOLM-13 xenograft) | NOD/SCID | 5 mg/kg, i.p., daily | Complete and durable tumor regression | [2] |

| MZ1 | Acute Myeloid Leukemia (NB4 xenograft) | Nude | 50 mg/kg, i.p., every 2 days | Significant tumor growth suppression | [4] |

| ARV-771 | Castration-Resistant Prostate Cancer (CRPC xenograft) | N/A | N/A | Tumor regression | [6] |

| DP1 | Lymphoma (SU-DHL-4 xenograft) | N/A | 100 mg/kg for 12 days | Significant tumor volume reduction | [7] |

N/A: Data not available in the provided search results.

Table 2: In Vitro Potency of this compound (Compound 32a)

| Parameter | Cell Line | Value |

| IC50 (BRD4 BD1) | N/A | 2.7 nM |

| Anti-proliferation IC50 | BxPC3 (pancreatic cancer) | 0.165 µM (after 72h) |

Reference:[5]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies with BRD4 PROTACs in mouse models. These should be adapted based on the specific PROTAC, cancer model, and experimental objectives.

Animal Models and Husbandry

-

Mouse Strains: Commonly used strains for xenograft studies include athymic nude mice, NOD/SCID, or other immunocompromised strains to prevent rejection of human tumor cells.

-

Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Xenograft Tumor Model Establishment

-

Cell Culture: The selected cancer cell line (e.g., a human cancer cell line with known sensitivity to BRD4 inhibition) should be cultured under standard conditions.

-

Cell Implantation:

-

Harvest cells during the logarithmic growth phase.

-

Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

-

PROTAC Formulation and Administration

-

Formulation: The formulation of the PROTAC will depend on its physicochemical properties. A common vehicle for preclinical studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The formulation should be prepared fresh before each administration.

-

Administration:

-

The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.), depending on the pharmacokinetic properties of the PROTAC.

-

The dosing regimen (dose and frequency) should be determined from preliminary tolerability and efficacy studies.

-

Efficacy Study and Data Collection

-

Treatment Period: Treat the mice according to the predetermined dosing schedule for a specified period (e.g., 2-4 weeks).

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Observe the mice for any signs of toxicity.

-

-

Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

-

Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis.

Pharmacodynamic (PD) and Pharmacokinetic (PK) Analyses

-

PD Analysis (Target Engagement):

-

To confirm that the PROTAC is degrading BRD4 in the tumor, a satellite group of tumor-bearing mice can be treated with a single dose of the PROTAC.

-

Collect tumors at various time points post-dose (e.g., 2, 4, 8, 24 hours).

-

Prepare tumor lysates and analyze BRD4 protein levels by Western blot or other quantitative methods. Downstream markers like c-Myc can also be assessed.

-

-

PK Analysis:

-

Administer a single dose of the PROTAC to a separate cohort of mice.

-

Collect blood samples at multiple time points.

-

Analyze the plasma concentrations of the PROTAC using LC-MS/MS to determine key PK parameters such as half-life, Cmax, and AUC.

-

Experimental Workflow Diagram

References

- 1. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays with PROTAC BRD4 Degrader-6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of PROTAC BRD4 Degrader-6 on cell viability using MTT and CCK8 assays. This document includes an overview of the degrader's mechanism of action, detailed experimental protocols, and data presentation guidelines.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. This compound is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. BRD4 is a key epigenetic reader that plays a crucial role in regulating the transcription of critical oncogenes, such as c-Myc.[1] By inducing the degradation of BRD4, this PROTAC effectively downregulates c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent for research in oncology.[1]

Mechanism of Action: this compound functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, leading to a sustained biological effect.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in the BxPC3 pancreatic cancer cell line.

| Parameter | Value | Cell Line | Reference |

| Binding Affinity | |||

| IC50 for BRD4 BD1 | 2.7 nM | - | [1] |

| Anti-proliferative Activity | |||

| IC50 | 0.165 µM | BxPC3 | [1] |

| Apoptosis Induction | |||

| Early Apoptosis | 10.10% | BxPC3 | [1] |

| Late Apoptosis | 12.36% | BxPC3 | [1] |

| Cell Cycle Arrest | |||

| G0/G1 and G2/M Phases | Increase | BxPC3 | [1] |

| S Phase | Decrease | BxPC3 | [1] |

Visualized Signaling Pathway and Mechanisms

.dot

References

Application Notes and Protocols: Measuring Apoptosis in Response to PROTAC BRD4 Degrader-6 using Annexin V/PI Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells. PROTAC BRD4 Degrader-6 is a potent and specific degrader of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. Degradation of BRD4 has been shown to inhibit cancer cell proliferation and induce apoptosis, making it a promising target for cancer therapy.[1]

This document provides a detailed protocol for assessing apoptosis in cells treated with this compound using the Annexin V and Propidium Iodide (PI) dual-staining assay followed by flow cytometry. Annexin V is a cellular protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[2] PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[3]

Principle of the Assay

During the initial phases of apoptosis, the cell membrane's asymmetry is disrupted, leading to the exposure of phosphatidylserine (PS) on the outer surface of the cell.[2] Annexin V, conjugated to a fluorochrome such as FITC, can then bind to this exposed PS, identifying early apoptotic cells. Propidium Iodide (PI) is excluded from viable and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells, where the cell membrane has lost its integrity, by intercalating with DNA.[3] This allows for the differentiation of cell populations based on their staining patterns when analyzed by flow cytometry.

The typical outcomes of an Annexin V/PI assay are:

-

Annexin V- / PI- : Live, healthy cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells.

Quantitative Data Summary

The following tables summarize representative data from studies investigating the induction of apoptosis by various BRD4 PROTACs in different cancer cell lines. This data provides a comparative context for the expected outcomes when using this compound.

Table 1: Apoptosis Induction by BRD4 PROTACs in Various Cancer Cell Lines

| PROTAC Compound | Cell Line | Concentration | Treatment Time (hours) | % Apoptotic Cells (Early + Late) | Reference |

| QCA570 | EJ-1 (Bladder Cancer) | 100 nM | 72 | ~40% | [4] |

| QCA570 | 5637 (Bladder Cancer) | 100 nM | 72 | ~35% | [4] |

| A1874 | HCT116 (Colon Cancer) | 100 nM | 48 | Significant increase vs. control | [5] |

| VHL-JQ1 | MDA-MB-231 (Breast Cancer) | 100 nM | 48 | Significant increase vs. control | [6] |

| BRD4 PROTAC | DLBCL Cell Lines | <10 nM | >4 | Potent induction | [7] |

Table 2: Effects of BRD4 Degradation on Key Apoptotic Regulators

| PROTAC Compound | Cell Line | Effect on c-Myc | Effect on Bcl-2 Family | Effect on Caspases | Reference |

| QCA570 | Bladder Cancer Lines | Downregulation | Not specified | Cleaved Caspase-3 increased | [4] |

| A1874 | Colon Cancer Lines | Downregulation | Bcl-2 downregulated | Caspase activation | [5] |

| BRD4 PROTACs | DLBCL Cell Lines | Suppression | Bcl-xL suppression | Caspase-3/7 activation, PARP cleavage | [7] |

| General BRD4i/degraders | Various | Downregulation | Bcl-2, Bcl-xL, Mcl-1 downregulated | Caspase-9, -3, -7 activation | [8] |

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol is designed for the analysis of apoptosis in suspension or adherent cells treated with this compound.

Materials and Reagents

-

This compound

-

Cell line of interest (e.g., a cancer cell line known to be sensitive to BRD4 inhibition)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)

-

Sterile microcentrifuge tubes or flow cytometry tubes

-

Flow cytometer

Experimental Workflow

Step-by-Step Procedure

1. Cell Seeding and Treatment: a. For adherent cells, seed them in appropriate culture vessels and allow them to adhere overnight. For suspension cells, ensure they are in the logarithmic growth phase. b. Treat the cells with various concentrations of this compound. Include the following controls:

- Untreated cells (negative control)

- Vehicle control (e.g., DMSO)

- A known apoptosis-inducing agent (positive control, e.g., staurosporine)

2. Cell Harvesting: a. Adherent cells: Carefully remove the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube. b. Suspension cells: Transfer the cell suspension directly to a centrifuge tube. c. Centrifuge the cells at 300-400 x g for 5 minutes.

3. Cell Washing: a. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. b. Centrifuge at 300-400 x g for 5 minutes. c. Repeat the wash step once more.